3-Isopropenyl-6-oxoheptanoic acid
Description
Properties
CAS No. |
4436-82-2 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
6-oxo-3-prop-1-en-2-ylheptanoic acid |
InChI |
InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13) |
InChI Key |
NJOIWWRMLFSDTM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(CCC(=O)C)CC(=O)O |
Canonical SMILES |
CC(=C)C(CCC(=O)C)CC(=O)O |
density |
1.009-1.039 (20°) |
physical_description |
Colourless clear liquid; Fatty floral aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₆O₃
- Molecular Weight : Approximately 184.23 g/mol
- Structural Features : Contains an isopropenyl group and a keto functionality at specific positions.
Biological Activities
Research indicates that 3-isopropenyl-6-oxoheptanoic acid exhibits various biological activities, particularly in relation to oxidative stress and inflammation. Its derivatives may influence oxidative pathways, potentially impacting conditions such as pulmonary hypertension .
Applications in Research and Industry
- Flavoring Agent
- Synthesis of Derivatives
- Potential Therapeutic Applications
Case Study 1: Biological Impact Assessment
A study investigated the effects of 3-isopropenyl-6-oxoheptanoic acid on cellular models exposed to oxidative stress. Results indicated that the compound reduced markers of oxidative damage and inflammation, suggesting its potential as a therapeutic agent for conditions like asthma or chronic obstructive pulmonary disease (COPD).
Case Study 2: Flavoring Agent Evaluation
In a regulatory assessment by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), 3-isopropenyl-6-oxoheptanoic acid was evaluated for safety as a flavoring agent. The committee concluded that the compound poses no safety concerns at typical usage levels in food products, supporting its continued use in the food industry.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Analysis
Functional Group Influence on Reactivity 3-Isopropenyl-6-oxoheptanoic acid undergoes cyclization to form γ-lactones (e.g., trans-2,4-dihydroxy-2,4-dimethyl-γ-lactone), a reaction driven by its ketone and isopropenyl groups . In contrast, 3-acetyl-6-oxoheptanoic acid lacks the isopropenyl moiety, reducing its propensity for similar cyclization but enhancing stability in aerosol studies . Limononic acid (a synonym for 3-isopropenyl-6-oxoheptanoic acid) forms via Norrish type II photolysis, unlike 6-oxo-PGF1α, which is enzymatically derived from arachidonic acid .
Biological and Metabolic Roles While 3-isopropenyl-6-oxoheptanoic acid is linked to tuberculosis and cancer biomarkers, 6-oxo-PGF1α regulates vascular tone and inflammation via prostaglandin receptors . In microbial systems, 3-isopropenyl-6-oxoheptanoic acid is a terminal product of limonene degradation, whereas 3-isopropenylpentanedioic acid (CAS: 6839-75-4) participates in earlier oxidation steps .
Industrial and Environmental Relevance As a flavoring agent, 3-isopropenyl-6-oxoheptanoic acid shares regulatory status (FEMA 4461) with esters like isoamyl levulinate (FEMA 1972), though its flavor contribution is less characterized . Its photolytic formation from cis-pinonic acid contrasts with 3-acetyl-6-oxoheptanoic acid, which influences organic aerosol production under ozone exposure .
Table 2: Pathway and Application Comparison
Research Findings and Implications
- Biomedical Significance: Downregulation of 3-isopropenyl-6-oxoheptanoic acid in multidrug-resistant tuberculosis (MDR-TB) serum suggests its role in lipid metabolism dysregulation .
- Stereochemical Specificity : The (3R)-enantiomer is preferentially formed in microbial systems, while synthetic routes often yield racemic mixtures, affecting pharmacological activity .
- Environmental Stability: Comparative studies show 3-isopropenyl-6-oxoheptanoic acid degrades faster in aqueous environments than 3-acetyl-6-oxoheptanoic acid, impacting their respective roles in atmospheric chemistry .
Preparation Methods
Knoevenagel Condensation and Subsequent Modifications
A primary synthetic route involves the Knoevenagel condensation of β-keto esters with isopropenyl derivatives. For example, reacting ethyl acetoacetate with isopropenyl magnesium bromide in tetrahydrofuran (THF) yields a β,γ-unsaturated intermediate, which is subsequently oxidized to introduce the 6-oxo group. Key steps include:
-
Reagent system : Triethylborane and sodium borohydride for selective reduction.
-
Temperature control : Reactions conducted at -65°C to prevent side reactions.
-
Purification : Chromatography over silica gel with ethyl acetate/hexane eluents.
This method achieves yields of 65–75% but requires meticulous control over stoichiometry and reaction conditions to avoid polymerization of the isopropenyl group.
Lactone Rearrangement Pathways
3-Isopropenyl-6-oxoheptanoic acid can be derived from the acid-catalyzed rearrangement of γ-lactones. For instance, treatment of (4R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one with aqueous HCl induces ring-opening and keto-group formation. The stereochemical outcome (R-configuration at C3) is preserved when starting from enantiomerically pure lactones.
Photolytic Methods
Norrish Type II Photolysis of Pinonic Acid
The most environmentally relevant pathway involves the UV-induced Norrish type II cleavage of cis-pinonic acid (PA). Under aqueous or gas-phase conditions, PA undergoes γ-hydrogen abstraction, leading to cycloreversion and formation of 3-isopropenyl-6-oxoheptanoic acid.
Experimental Parameters:
| Parameter | Value | Conditions |
|---|---|---|
| Wavelength range | 280–400 nm | Xenon arc lamp |
| Quantum yield (aqueous) | 0.5 ± 0.3 | pH 5–7, 25°C |
| Quantum yield (gas) | 0.53 ± 0.06 | PA methyl ester, 298 K |
| Major byproducts | Norrish type I fragments | <5% yield |
This method is notable for its scalability and relevance to atmospheric chemistry but requires specialized photolysis equipment.
Enzymatic and Biotechnological Methods
Microbial Degradation of Limonene
Certain Pseudomonas strains metabolize limonene via monooxygenase-catalyzed oxidation, producing 3-isopropenyl-6-oxoheptanoic acid as a transient intermediate. Key features include:
-
Substrate : D-limonene (≥98% purity).
-
Enzyme system : Cytochrome P450 limonene hydroxylase.
While eco-friendly, this method suffers from low volumetric productivity and challenges in isolating the acid from complex fermentation broths.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Knoevenagel condensation | 65–75 | 95–98 | Industrial | Moderate |
| Photolysis of PA | 80–85 | 90–92 | Lab-scale | None |
| Enzymatic synthesis | 20–30 | 70–80 | Pilot-scale | High (R) |
Key observations :
-
Synthetic routes excel in yield and purity but require hazardous reagents (e.g., boranes).
-
Photolysis offers high atom economy but limited stereoselectivity.
-
Biotechnological methods provide enantiomeric purity but need metabolic engineering for commercial viability.
Mechanistic Insights and Optimization Strategies
Solvent Effects in Synthetic Routes
Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing zwitterionic intermediates during Knoevenagel condensations. However, THF increases byproduct formation at temperatures >0°C, necessitating cryogenic conditions.
Wavelength-Dependent Photolysis Efficiency
The molar extinction coefficient of PA peaks at 310 nm (ε = 1,200 M⁻¹cm⁻¹), making medium-pressure mercury lamps optimal for photolytic production. Sequential irradiation at 310 nm and 350 nm minimizes recombination of radical intermediates.
Industrial Applications and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Isopropenyl-6-oxoheptanoic acid, and what key reaction conditions influence yield and purity?
- Answer: The compound is synthesized via Claisen condensation or Michael addition, leveraging β-keto acid intermediates. Reaction conditions such as temperature (optimized between 60–80°C), pH (controlled via buffered aqueous systems), and catalysts (e.g., Lewis acids like BF₃) significantly affect yield. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the keto-acid moiety .
Q. Which spectroscopic methods are most effective for characterizing 3-Isopropenyl-6-oxoheptanoic acid, and how should data interpretation account for structural features?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies the isopropenyl group (δ 1.6–1.8 ppm for methyl protons) and the ketone at C6 (δ 2.4–2.6 ppm for α-protons). Infrared (IR) spectroscopy confirms the carboxylic acid (1700–1720 cm⁻¹) and ketone (1650–1700 cm⁻¹). Mass spectrometry (MS) via electrospray ionization (ESI) detects the molecular ion [M-H]⁻ at m/z 170.1. Interpretation must consider steric effects from the isopropenyl group, which split NMR signals, and ketone hydration artifacts in MS .
Q. What safety protocols are critical when handling 3-Isopropenyl-6-oxoheptanoic acid in laboratory settings?
- Answer: Use fume hoods to avoid inhalation of fine particles (dust class: STOT SE 3). Wear nitrile gloves and safety goggles due to skin irritation (H315) and eye damage (H319) risks. Store in airtight containers at 2–8°C to prevent degradation. Spills require neutralization with sodium bicarbonate and disposal as hazardous organic waste under EHS guidelines .
Advanced Research Questions
Q. How does the stereochemistry at the C3 position influence the reactivity and downstream applications of 3-Isopropenyl-6-oxoheptanoic acid?
- Answer: The (3S)-enantiomer exhibits higher enzymatic reactivity in CoA-dependent pathways (e.g., β-oxidation analogs) due to chiral recognition by acyl-CoA synthetases. In contrast, the (3R)-form shows reduced binding affinity (Kd > 50 µM vs. <10 µM for 3S). Computational docking studies (AutoDock Vina) suggest steric clashes in the (3R) configuration with active-site residues like Arg213. This stereospecificity impacts its use in metabolic tracer studies .
Q. What strategies are recommended for resolving contradictory data in studies involving 3-Isopropenyl-6-oxoheptanoic acid's stability under varying pH conditions?
- Answer: Discrepancies in stability studies (e.g., half-life at pH 7 vs. pH 9) require replication under standardized buffers (e.g., phosphate vs. Tris-HCl) to rule out buffer-specific effects. High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) quantifies degradation products like 3-isopropenyladipic acid. Statistical tools (ANOVA with Tukey’s post-hoc) assess significance, while Arrhenius modeling predicts shelf-life under varying temperatures .
Q. What advanced computational methods can predict the degradation pathways of 3-Isopropenyl-6-oxoheptanoic acid under oxidative or thermal stress?
- Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates bond dissociation energies (BDEs) to identify weak points (e.g., C6=O bond energy: ~85 kcal/mol). Molecular dynamics (MD) simulations (AMBER force field) model thermal degradation, revealing β-scission of the isopropenyl group as the dominant pathway at >100°C. Oxidative pathways are validated via QM/MM studies, showing hydroxyl radical attack at C3 as the rate-limiting step (ΔG‡ ≈ 22 kcal/mol) .
Q. How can researchers design experiments to assess the compound’s role in enzymatic pathways involving CoA derivatives?
- Answer: Use radiolabeled [¹⁴C]-3-Isopropenyl-6-oxoheptanoic acid to track incorporation into CoA thioesters via acyl-CoA synthetase assays. Monitor reaction kinetics (Vmax, Km) using HPLC-MS. Knockdown models (siRNA targeting ACSM1) or competitive inhibitors (e.g., triacsin C) validate specificity. Data interpretation should account for off-target effects via Western blotting for related enzymes (e.g., ACSL1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
